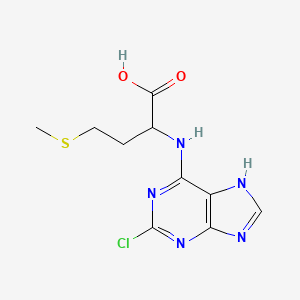

N-(2-chloro-9H-purin-6-yl)methionine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chloro-7H-purin-6-yl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O2S/c1-19-3-2-5(9(17)18)14-8-6-7(13-4-12-6)15-10(11)16-8/h4-5H,2-3H2,1H3,(H,17,18)(H2,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZUYATYVQVRPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Chloro 9h Purin 6 Yl Methionine and Analogues

Strategies for Purine (B94841) Nucleus Functionalization at C2 and C6 Positions

The purine scaffold, a fundamental heterocyclic system in nucleic acids, offers multiple sites for chemical modification. researchgate.net The C2 and C6 positions are particularly important for derivatization to generate analogues with diverse biological activities. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Approaches at C6 of 2-Chloropurine Scaffolds

A cornerstone in the synthesis of 6-substituted purine derivatives is the nucleophilic aromatic substitution (SNAr) reaction. researchgate.netnih.gov This approach is particularly effective for introducing a variety of substituents at the C6 position of the purine ring. nih.gov The reaction typically involves the displacement of a leaving group, such as a chlorine atom, by a nucleophile. nih.govnih.govresearchgate.net In the context of synthesizing N-(2-chloro-9H-purin-6-yl)methionine, 2,6-dichloropurine (B15474) serves as a common starting material. The greater reactivity of the chlorine atom at the C6 position compared to the C2 position allows for selective substitution.

The general mechanism of the SNAr reaction is considered a two-step process involving the formation of a Meisenheimer intermediate. springernature.com However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. springernature.com The efficiency and regioselectivity of the substitution are influenced by factors such as the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the purine ring. rsc.orgresearchgate.net

For the synthesis of this compound, the amino group of methionine acts as the nucleophile, attacking the C6 position of the 2-chloropurine scaffold. This reaction is a widely used and effective method for creating a diverse range of 6-substituted purine derivatives. clockss.org

Metal-Mediated Coupling Reactions for Purine Derivatization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of purine nucleosides. mdpi.comresearchgate.net These methods offer a powerful alternative to traditional SNAr reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, have been extensively employed for the modification of purine rings. mdpi.comresearchgate.net

These reactions typically involve the coupling of a purine derivative bearing a halide or triflate group with an organometallic reagent. mdpi.com The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Recent advancements have also focused on direct C-H bond activation, which avoids the need for pre-functionalized substrates, making the synthesis more atom-economical. mdpi.comresearchgate.net

While not the primary method for introducing an amino acid side chain like methionine, metal-mediated coupling reactions are crucial for creating a diverse library of purine analogues with various substituents at the C2 and C6 positions. For instance, photoredox/nickel dual catalysis has been successfully used for the sp2–sp3 cross-coupling of unprotected chloropurine nucleosides with alkyl bromides. nih.gov

Methodologies for Methionine Moiety Introduction and Stereochemical Control

The introduction of the methionine moiety and the control of its stereochemistry are critical aspects in the synthesis of this compound.

Amino Acid Conjugation Techniques to Purine Scaffolds

The conjugation of amino acids to purine scaffolds is a common strategy to create compounds with potential therapeutic applications. nih.govmdpi.com The most direct method for attaching methionine to the C6 position of a 2-chloropurine is through nucleophilic aromatic substitution, where the amino group of methionine displaces the chlorine atom. nih.gov

Alternative approaches involve the use of coupling agents to facilitate the formation of an amide bond between the purine and the amino acid. beilstein-journals.org However, for direct attachment to the purine ring, the SNAr reaction remains the most prevalent method. nih.gov The reaction conditions, such as the base and solvent used, can significantly impact the yield and purity of the final product.

| Coupling Agent | Description |

| DCC (N,N'-Dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) for amide bond formation. nih.gov |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | A highly efficient coupling reagent, often used in solid-phase peptide synthesis. mdpi.com |

| HOBt (1-Hydroxybenzotriazole) | An additive used with carbodiimides to suppress side reactions and racemization. nih.gov |

Chiral Synthesis and Enantiomeric Purity Determination in Methionine-Purine Conjugation

Maintaining the stereochemical integrity of methionine during the conjugation process is paramount, as the biological activity of the final compound is often dependent on its stereochemistry. researchgate.netacs.org When coupling N-(purin-6-yl)-(S)-amino acids to other molecules, racemization of the chiral center can occur, leading to a mixture of diastereomers. nih.gov However, the nucleophilic substitution of a chlorine atom in 6-chloropurine (B14466) with an amino acid has been shown to be a racemization-free process, yielding diastereomerically pure products. nih.gov

The determination of enantiomeric purity is a crucial step in the characterization of the synthesized compound. sigmaaldrich.com High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for separating and quantifying enantiomers. rsc.org Different types of chiral stationary phases, such as those based on cyclofructans, can be employed for the separation of methionine enantiomers. rsc.org

Enzymatic Synthesis Approaches for this compound Derivatives

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the preparation of nucleoside analogues. nih.gov Nucleoside phosphorylases, for instance, can be used in transglycosylation reactions to synthesize purine arabinosides with chiral amino acid amides at the C6 position. nih.gov While direct enzymatic synthesis of this compound has not been extensively reported, the principles of enzymatic synthesis can be applied to its derivatives.

Enzymes like D-amino acid aminotransferases and L-methionine γ-lyases can be used in multi-enzymatic systems to produce specific D-amino acids, which could then be conjugated to the purine scaffold. mdpi.com The de novo biosynthesis of methionine is a complex process involving multiple enzymatic steps, and understanding these pathways can provide insights for developing novel biocatalytic routes for the synthesis of methionine analogues. researchgate.net

The high stereospecificity of enzymes makes them particularly valuable for controlling the chirality of the final product. nih.gov As the field of biocatalysis continues to advance, enzymatic approaches are likely to play an increasingly important role in the synthesis of complex molecules like this compound and its derivatives.

Purification and Isolation Strategies for Purine-Methionine Conjugates

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation strategies to ensure the removal of unreacted starting materials, reagents, and side products. The inherent polarity of the purine ring system, combined with the characteristics of the methionine moiety, necessitates a range of chromatographic and crystallization techniques. The choice of method is largely dictated by the specific properties of the target conjugate, such as polarity, solubility, and stability.

Chromatographic methods are the cornerstone of purification for purine-methionine conjugates. The selection of the stationary and mobile phases is tailored to the polarity of the compound, which is significantly influenced by the substituents on the purine ring. teledynelabs.com

Flash Chromatography

Flash chromatography is a widely employed technique for the initial purification of crude reaction mixtures, offering a rapid and efficient means of separating the target compound from major impurities. The choice of adsorbent and solvent system is crucial for achieving optimal separation.

Normal-Phase Chromatography: For less polar purine conjugates, normal-phase chromatography using silica gel is a common approach. teledynelabs.com Solvent systems typically consist of a mixture of a non-polar solvent, such as hexane or dichloromethane, and a more polar solvent like ethyl acetate or methanol. teledynelabs.com The polarity of the eluent is gradually increased to facilitate the elution of compounds with increasing polarity. For instance, purine derivatives with non-polar substituents are often purified using hexane/ethyl acetate gradients, while those with more polar functional groups may require dichloromethane/methanol systems. teledynelabs.com In some cases, the addition of a basic modifier like triethylamine can be beneficial to prevent peak tailing caused by the basic nature of the purine core. teledynelabs.com

Reversed-Phase Chromatography (RPC): For more polar purine-methionine conjugates, reversed-phase flash chromatography is the preferred method. C18-functionalized silica is the most common stationary phase. teledynelabs.com The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. To improve peak shape and resolution, modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase. teledynelabs.com These acidic modifiers suppress the ionization of acidic and basic functional groups, leading to sharper peaks. For compounds that are sensitive to acidic conditions, a basic modifier like ammonia can be used with a suitable pH-stable column. teledynelabs.com

Amine-Functionalized Columns: Amine-functionalized silica offers an alternative stationary phase that can provide different selectivity compared to standard silica gel, particularly for polar compounds containing acidic protons. teledynelabs.com This can be advantageous for purifying purine derivatives that are challenging to separate on silica or C18 columns. teledynelabs.com

Interactive Data Table: Typical Flash Chromatography Conditions for Purine Derivatives

| Stationary Phase | Typical Mobile Phase System | Compound Polarity | Modifiers | Reference |

|---|---|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate | Non-polar | None | teledynelabs.com |

| Silica Gel | Dichloromethane/Methanol | Polar | Triethylamine (optional) | teledynelabs.com |

| C18-Silica | Water/Acetonitrile or Water/Methanol | Polar | TFA, Formic Acid, Acetic Acid | teledynelabs.com |

| Amine-Functionalized Silica | Acetonitrile/Water (Aqueous Normal Phase) | Very Polar | None | teledynelabs.com |

High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the final purification step. Analytical HPLC is also indispensable for assessing the purity of the isolated fractions.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for the purification and analysis of purine derivatives. nih.govnih.gov C18 columns are widely used, and the mobile phases are similar to those used in reversed-phase flash chromatography, typically consisting of water/acetonitrile or water/methanol gradients with acidic modifiers like TFA or formic acid. teledynelabs.comnih.gov A study on the separation of various purine and pyrimidine (B1678525) compounds utilized a C18 reversed-phase column with a mobile phase of ammonium dihydrogen phosphate (B84403) buffer and a methanol/acetonitrile gradient. nih.gov Another method for analyzing purines in biological samples employed a C18 column with a mobile phase containing ammonium formate and acetonitrile. sigmaaldrich.com

Interactive Data Table: Exemplary HPLC Parameters for Purine Analysis

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Column | C18 Reversed-Phase (5 µm) | Ascentis® Si (5 µm) | nih.govsigmaaldrich.com |

| Mobile Phase A | 0.15 M Ammonium Dihydrogen Phosphate (pH 6.0) | 200 mM Ammonium Formate (pH 3.0) | nih.govsigmaaldrich.com |

| Mobile Phase B | Methanol/Acetonitrile | Acetonitrile | nih.govsigmaaldrich.com |

| Gradient | Slow linear gradient to 15% B | Isocratic (10:90, A:B) | nih.govsigmaaldrich.com |

| Detection | UV | UV (270 nm) | nih.govsigmaaldrich.com |

Crystallization

Crystallization can be a highly effective method for obtaining purine-methionine conjugates in a high state of purity, particularly for solid compounds. The process relies on the principle that the target compound will have a lower solubility in a particular solvent or solvent mixture at a lower temperature, allowing it to crystallize out of the solution while impurities remain dissolved. The choice of solvent is critical and is often determined empirically. Common solvents for the crystallization of purine derivatives include ethanol, methanol, and water, or mixtures thereof. jchps.com For instance, various 6-substituted purine derivatives have been purified by recrystallization from ethanol. jchps.com The formation of monosodium urate crystals, a purine derivative, is known to be influenced by factors such as pH and temperature, suggesting that these parameters could be critical for the crystallization of purine-amino acid conjugates as well. nih.gov

Isolation

Following purification by chromatography, the isolated fractions containing the desired product are combined, and the solvent is removed, typically under reduced pressure using a rotary evaporator. If non-volatile buffers or modifiers like ammonium acetate were used, a lyophilization (freeze-drying) step might be necessary to obtain the final solid product. teledynelabs.com The purity of the final compound is then confirmed using analytical techniques such as analytical HPLC, NMR spectroscopy, and mass spectrometry.

Molecular Mechanisms of Action and Biological Activity Profiles of N 2 Chloro 9h Purin 6 Yl Methionine

In Vitro Biochemical Characterization of N-(2-chloro-9H-purin-6-yl)methionine Interactions

The unique structure of this compound, combining a purine (B94841) analog with an essential amino acid, makes it a candidate for interaction with multiple enzymatic and receptor systems.

Enzyme Inhibition Studies (e.g., Topoisomerase II, Kinases, Adenosine (B11128) Deaminase)

The purine scaffold is a well-established pharmacophore known to interact with the ATP-binding sites of numerous enzymes.

Kinase Inhibition: Purine derivatives substituted at the C2, C6, and N9 positions are recognized as potential ATP-competitive inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell division cycle. mdpi.com The structural similarity of this compound to these inhibitors suggests it may also target kinase activity. For instance, related 2,6,9-trisubstituted purine analogues have been identified as potent dual inhibitors of Src and Abl kinases, which are crucial in the signaling pathways of certain cancers. nih.gov Another related compound, 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, has been shown to target Casein kinase I isoform gamma-1 and Tyrosine-protein kinase Mer. nih.gov This body of evidence supports the hypothesis that the 2-chloro-9H-purine core of the title compound could serve as a scaffold for kinase inhibition.

Topoisomerase II Inhibition: While direct inhibition studies on this compound are not available, the methionine moiety introduces a potential targeting mechanism. Structural analyses of human topoisomerase II (Top2) have revealed the presence of critical methionine residues (Met766 in hTop2α and Met782 in hTop2β) within the drug-binding pocket. redalyc.org A strategy of incorporating a methionine-reactive center, such as Pt(II), into a Top2 inhibitor has been shown to create a tight coordinate bond with these residues, significantly enhancing the enzyme's inhibition. redalyc.org This suggests that a compound already containing a methionine group might interact favorably with this pocket, although the specific nature and strength of such an interaction would require experimental validation.

Adenosine Deaminase and Methionine Adenosyltransferase Inhibition: Given its structure as a purine derivative linked to methionine, the compound could potentially interfere with enzymes involved in the metabolism of both components. N-methyl and other C-methyl derivatives of methionine have been studied as inhibitors of methionine adenosyltransferase (MAT), the enzyme responsible for synthesizing S-adenosylmethionine (SAM). nih.gov These derivatives act as competitive inhibitors with respect to methionine, with some showing selective toxicity for tumor tissues which have a higher metabolic rate for methionine. nih.gov

Receptor Binding Profiling (e.g., Adenosine Receptors)

The purine core of this compound is structurally analogous to adenosine, a natural ligand for a class of G protein-coupled receptors known as adenosine receptors (A1, A2A, A2B, A3).

| Compound | N6-Substituent | C2-Substituent | hA1 Ki (μM) | hA2A Ki (μM) | hA3 Ki (μM) | Reference |

|---|---|---|---|---|---|---|

| 9-Propyladenine | -H | -H | >30 | 25 ± 3 | >30 | nih.gov |

| 2-Chloro-9-propyladenine | -H | -Cl | 15 ± 1 | 12 ± 1 | 14 ± 2 | nih.gov |

| N6-(Phenylacetyl)-2-chloro-9-propyladenine | -C(O)CH2Ph | -Cl | 11 ± 1 | 12 ± 2 | 12 ± 1 | nih.gov |

Investigations of Interference with Purine Biosynthesis and Nucleic Acid Metabolism

As a purine analogue, this compound is a prime candidate for interfering with nucleic acid metabolism. Purine antimetabolites can disrupt the synthesis of DNA and RNA, leading to cytotoxic effects. The methionine component further suggests a potential to disrupt amino acid and one-carbon metabolism.

The methionine metabolism pathway, particularly the synthesis of S-adenosylmethionine (SAM) from methionine by the enzyme methionine adenosyltransferase (MAT), is critical for cellular function. nih.gov SAM is a universal methyl group donor for the methylation of DNA, RNA, and proteins. Certain cancer cells, such as those in acute myeloid leukemia (AML), exhibit a heightened dependency on the methionine-MAT2A-SAM axis. nih.gov Other adenosine analogs have been shown to suppress this pathway in AML cells. nih.gov Therefore, a compound like this compound could theoretically function as a dual-action agent, simultaneously disrupting purine pools and interfering with essential methionine-dependent methylation reactions.

Cellular Level Biological Activity Assessments

The biochemical interactions of this compound are expected to translate into measurable effects on cell proliferation and viability, particularly in cells with high metabolic rates or specific metabolic dependencies.

Antiproliferative Activity in Disease-Relevant Cell Lines (e.g., Human Acute Myeloid Leukemia U937)

Acute myeloid leukemia (AML) cells have demonstrated a notable metabolic vulnerability related to methionine and cysteine metabolism. nih.govnih.gov Many AML cell lines cannot efficiently synthesize cysteine from methionine and are highly dependent on extracellular sources of these amino acids to maintain redox balance and prevent cell death by ferroptosis. nih.gov This dependency makes the methionine metabolic pathway an attractive therapeutic target.

While specific data for this compound against the U937 human AML cell line is not publicly available, the rationale for its potential activity is strong. The compound's structure suggests it could be recognized by amino acid transporters and enter the cell, where it could exert cytotoxic effects by the mechanisms described above, such as kinase inhibition or disruption of methionine and purine metabolism. nih.govnih.gov Studies on other novel heterocyclic compounds have demonstrated antiproliferative activity against U937 cells, establishing the cell line as a relevant model for screening potential anticancer agents. nih.gov

| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| Derivative 14a (a nicotinonitrile) | U937 | Histiocytic Lymphoma (AML model) | 422 ± 26 | nih.gov |

| NCIH 460 | Large-cell Lung Cancer | 25 ± 2.6 | nih.gov | |

| RKOP 27 | Colon Cancer | 16 ± 2 | nih.gov | |

| HeLa | Cervical Cancer | 127 ± 25 | nih.gov | |

| SKMEL 28 | Melanoma | 255 ± 2 | nih.gov |

Antimycobacterial Activity and Strain Sensitivity Analysis (e.g., Mycobacterium tuberculosis)

The bacterium Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has an absolute requirement for methionine and SAM biosynthesis for survival and virulence. researchgate.net Genetic inactivation of the methionine biosynthesis pathway in Mtb leads to rapid bacterial death and clearance from host tissues, highlighting this pathway as a prime target for new anti-tuberculosis drugs. researchgate.net

Furthermore, the enzyme methionine aminopeptidase (B13392206) (MetAP) is essential for protein processing in many bacteria, including Mtb, and is another promising target for novel antitubercular agents. nih.gov The development of N-(purin-6-yl)dipeptides has shown that purine-amino acid conjugates can exhibit significant antimycobacterial activity against both standard and multidrug-resistant Mtb strains. nih.gov This suggests that this compound, which combines a purine scaffold with methionine, is a highly promising candidate for development as an antimycobacterial agent. Its presumed mechanism would involve the targeted disruption of the essential methionine metabolic pathway in M. tuberculosis.

Exploration of Antiviral and Anti-inflammatory Mechanisms

The structural components of this compound suggest potential antiviral and anti-inflammatory properties. These activities are likely derived from the distinct functionalities of the 6-chloropurine (B14466) core and the appended methionine.

Antiviral Mechanisms:

The antiviral potential of this compound is likely attributable to the 6-chloropurine group. Studies on nucleoside analogues containing 6-chloropurine have demonstrated notable antiviral activity, particularly against coronaviruses like SARS-CoV. nih.gov The chlorine atom at the 6-position of the purine ring is considered a key feature for this bioactivity. nih.gov

One proposed mechanism is the electrophilic nature of the 6-chloropurine moiety, which may enable it to form a covalent bond with target viral enzymes, leading to effective and potentially irreversible inhibition. nih.gov In the context of SARS-CoV, it has been suggested that 6-chloropurine-containing nucleosides could act as inhibitors of viral RNA polymerase, an essential enzyme for viral replication. nih.gov The substitution of the chlorine atom with weaker leaving groups has been shown to reduce antiviral activity, supporting the importance of the chloro group in the mechanism of action. nih.gov

Anti-inflammatory Mechanisms:

The anti-inflammatory effects of this compound can be inferred from the well-documented anti-inflammatory properties of L-methionine. Methionine has been shown to suppress inflammation by reducing the accumulation of oxidative stress biomarkers like 4-hydroxy-2-nonenal (HNE). redalyc.org

The primary anti-inflammatory mechanism of L-methionine involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. redalyc.org This is achieved by up-regulating the inhibitory κBα (IκBα) protein and depressing the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway. redalyc.org By inhibiting NF-κB activation, methionine can decrease the expression of pro-inflammatory mediators. redalyc.org

| Pro-inflammatory Mediator | Effect of L-methionine |

| Cyclooxygenase-2 (COX-2) | Down-regulation |

| Interleukin-1β (IL-1β) | Down-regulation |

| Interleukin-6 (IL-6) | Down-regulation |

| Inducible nitric oxide synthase (iNOS) | Down-regulation |

| Tumor necrosis factor-alpha (TNF-α) | Down-regulation |

| This table summarizes the down-regulatory effect of L-methionine on various pro-inflammatory mediators. redalyc.org |

Additionally, the anti-inflammatory action of L-methionine is associated with the up-regulation of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the stimulation of glutathione (B108866) S-transferase (GST), which aids in scavenging inflammatory biomarkers. redalyc.org

Modulatory Effects on Cellular Signal Transduction Pathways

Based on its constituent parts, this compound is likely to modulate several key cellular signal transduction pathways.

The methionine component can influence pathways sensitive to nutrient and oxidative stress. As previously mentioned, L-methionine supplementation has been shown to inhibit the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival. redalyc.org Down-regulation of this pathway is a key part of its anti-inflammatory mechanism. redalyc.org

Furthermore, methionine metabolism is intricately linked to the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) signaling pathways. nih.gov Methionine deprivation has been shown to affect the mTOR pathway, a critical regulator of cellular metabolism and growth. nih.gov Specifically, a lack of methionine can lead to decreased phosphorylation of downstream targets of mTOR, such as p70S6K, indicating a reduction in mTOR signaling activity. nih.gov While this compound provides methionine, its interaction with the purine structure could modulate its availability and impact on these pathways in a complex manner.

The purine moiety also suggests potential interactions with signaling pathways regulated by purinergic receptors or enzymes involved in purine metabolism. Purine derivatives are known to act as ligands for adenosine receptors and as inhibitors of various kinases, which are key nodes in numerous signaling cascades. nih.gov For instance, certain substituted purines act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov

Interaction with Purine and Methionine Metabolic Pathways

The metabolism of this compound is expected to involve both purine and methionine metabolic pathways.

Interaction with Purine Metabolic Pathways:

The 6-chloropurine component of the molecule is a synthetic purine analog. It is plausible that this compound could be metabolized in a manner similar to other 6-substituted purines. For example, 6-chloropurine itself can be converted to S-(6-purinyl)glutathione and subsequently metabolized to 6-mercaptopurine, a clinically used thiopurine drug. medchemexpress.com This suggests that the C-N bond linking methionine to the purine ring could be cleaved, releasing the 2-chloro-6-aminopurine and methionine, or the entire molecule could undergo enzymatic modification.

The synthesis of such compounds often involves the nucleophilic substitution of the chlorine atom in a chloropurine precursor with an amino acid. researchgate.net This linkage could potentially be reversed or altered by cellular enzymes.

Interaction with Methionine Metabolic Pathways:

The methionine portion of the molecule would likely interact with the methionine cycle. Methionine is an essential amino acid that is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation. nih.gov This conversion is catalyzed by methionine adenosyltransferases (MATs). nih.gov

Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine by SAH hydrolase (AHCY). medchemexpress.com Homocysteine can then be either remethylated to form methionine or enter the transsulfuration pathway to produce cysteine and subsequently the antioxidant glutathione. medchemexpress.com

It is conceivable that this compound could act as a prodrug, releasing methionine into the cell, or that the entire molecule could interact with enzymes of the methionine cycle. For example, it might compete with methionine for binding to MAT or influence the activity of AHCY. The inhibition of these enzymes has been shown to induce oxidative stress and reduce cancer cell survival, highlighting the therapeutic potential of targeting this pathway. medchemexpress.com

| Enzyme in Methionine Metabolism | Potential Interaction with this compound |

| Methionine Adenosyltransferase (MAT) | Potential for competitive binding against methionine. |

| S-adenosylhomocysteine Hydrolase (AHCY) | Potential modulation of activity. |

| This table outlines the potential points of interaction of the subject compound within the methionine metabolic pathway. nih.govmedchemexpress.com |

Structure Activity Relationship Sar and Structural Optimization Studies of N 2 Chloro 9h Purin 6 Yl Methionine Analogues

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of N-(2-chloro-9H-purin-6-yl)methionine analogues is intricately linked to their molecular architecture. Key determinants of efficacy include the nature of substituents on the purine (B94841) ring, the stereochemistry of the methionine moiety, and the characteristics of the linker connecting these two components.

The C2 and C6 positions of the purine ring are critical for modulating the biological activity of this compound analogues. The chlorine atom at the C2 position is a common starting point for further chemical modifications, while the methionine group at the C6 position is a key determinant of the molecule's interaction with biological targets.

Research on related N-(purin-6-yl)dipeptides as potential antimycobacterial agents has shown that modifications at the C2 position can significantly impact activity. For instance, the introduction of an amino group at the C2 position of a lead compound resulted in a decrease in inhibitory activity. nih.gov In a study focused on N-(purin-6-yl)dipeptides, the parent compound, a mixture of (S,S)- and (R,S)-diastereomers, exhibited a minimum inhibitory concentration (MIC) of 3.1 μg/mL against Mycobacterium tuberculosis H37Rv. However, the introduction of an amino group at the C2 position led to a less active compound with an MIC of 6.2–12.5 μg/mL. nih.gov

The substituent at the C6 position is also a major driver of biological effect. The most common synthetic route to C6-substituted purine-amino acid conjugates involves the nucleophilic substitution of the chlorine atom in 6-chloropurine (B14466). nih.gov The nature of the amino acid or peptide at this position dictates the molecule's specificity and potency. While direct SAR data for a series of methionine analogues is limited, studies on other 6-substituted purines provide valuable insights. For example, a series of 6-substituted purines were synthesized from 2-amino-6-chloropurine (B14584) and evaluated for their antifungal properties, demonstrating that the C6 substituent is a key modulator of activity. jmcs.org.mxresearchgate.net

Interactive Table: Impact of C2 Substitution on Antimycobacterial Activity of a N-(purin-6-yl)dipeptide Analogue nih.gov

| Compound | C2 Substituent | Diastereomeric Composition | MIC (μg/mL) |

| 4a | H | (S,S)- and (R,S)- (6:4) | 3.1 |

| (S,S)-8a | NH₂ | (S,S) | 6.2–12.5 |

The stereochemistry of the methionine component is a crucial factor in the biological activity of this compound analogues. The use of natural L-amino acids is a common strategy in drug design to enhance interactions with biological targets. However, the synthesis of purine-amino acid conjugates can sometimes lead to racemization.

A study on the synthesis of N-(purin-6-yl)dipeptides revealed that coupling N-(purin-6-yl)-(S)-amino acids with dimethyl (S)-glutamate using a carbodiimide (B86325) coupling agent resulted in a mixture of (S,S)- and (R,S)-diastereomers, typically in a 6:4 ratio. nih.gov Interestingly, it was demonstrated that using the (R)-enantiomer of the N-(purin-6-yl)-α-amino acid as the starting material produced the same diastereomeric mixture, suggesting the involvement of a chirally labile intermediate during the reaction. nih.gov This highlights the potential for loss of stereochemical integrity during synthesis, which can have significant implications for biological activity. An alternative, racemization-free method involves the direct nucleophilic substitution of 6-chloropurine with pre-formed dipeptides. nih.gov

The linker connecting the purine ring to the methionine moiety also plays a significant role. In studies of related N-(purin-6-yl)aminoalkanoyl derivatives, the length of the polymethylene linker was found to be crucial for cytotoxic activity against various tumor cell lines. mdpi.com This suggests that the distance and flexibility between the purine and amino acid components are important for optimal interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be predictive and help in the design of more potent analogues.

While specific QSAR models for this compound analogues are not extensively reported, studies on closely related compounds have demonstrated the utility of this approach. For example, a 3D-QSAR study was conducted on a series of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and their derivatives, which were evaluated as novel analgesics. nih.gov This study successfully established a predictive equation based on molecular field analysis.

The aforementioned 3D-QSAR study identified proton and methyl descriptors as significant in explaining the variance in the analgesic activity of the tested compounds. nih.gov The resulting equation had a correlation coefficient (r) of 0.923 and a squared correlation coefficient (r²) of 0.852 for a dataset of 48 compounds, indicating a strong predictive ability. nih.gov The model was used to predict the activity of nine additional compounds with errors ranging from 1.71% to 8.92%. nih.gov Such models are invaluable for identifying the key physicochemical properties that govern biological activity, thereby guiding the rational design of new analogues.

Conformational Analysis and Bioactive Conformation Elucidation

Understanding the three-dimensional structure and conformational preferences of this compound analogues is essential for elucidating their mechanism of action at the molecular level. The bioactive conformation is the specific spatial arrangement of the molecule when it binds to its biological target.

Conformational analysis of L-methionine derivatives has been performed using a combination of ¹H NMR spectroscopy and electronic structure calculations. jmcs.org.mx These studies have shown that the conformational preferences of such molecules are influenced by a combination of hyperconjugative and steric effects, rather than solely by intramolecular hydrogen bonding. jmcs.org.mx The solvent environment can also play a role in determining the conformational equilibrium. jmcs.org.mx For N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives, molecular conformation has also been noted as an important aspect in their analysis as analgesics. nih.gov

The elucidation of the bioactive conformation often involves a combination of experimental techniques, such as X-ray crystallography and NMR, and computational methods, including molecular modeling and conformational searches. By identifying the preferred three-dimensional structure, researchers can design new analogues with improved binding affinity and biological activity.

Computational and Theoretical Investigations of N 2 Chloro 9h Purin 6 Yl Methionine

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(2-chloro-9H-purin-6-yl)methionine, docking simulations would be instrumental in identifying potential protein targets and elucidating the specific binding interactions.

Detailed Research Findings:

Researchers utilize molecular docking to screen large libraries of compounds against known protein targets or to identify the binding site of a ligand on a specific protein. For a compound like this compound, the purine (B94841) core suggests potential interactions with a range of targets, including kinases, which have a conserved ATP-binding pocket that purine analogs are known to target.

The docking process involves preparing the 3D structure of the ligand (this compound) and the potential protein target. The algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to rank the poses. This score is an estimation of the binding affinity.

Key interactions that would be analyzed include:

Hydrogen Bonds: The purine ring's nitrogen atoms and the methionine moiety's carboxyl and amino groups can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The chloro group and the methionine side chain can form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The aromatic purine ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

An illustrative example of potential docking results for this compound with a hypothetical kinase target is presented below.

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Leu83, Phe80, Asp86 | N-H...O=C (backbone of Leu83), N...H-N (side chain of Lys33) |

| Adenosine (B11128) Kinase | -7.9 | Val15, Gly66, Asp17 | O...H-N (side chain of Asn69), N-H...O (side chain of Asp17) |

| Hsp90 | -9.1 | Leu48, Asn51, Asp93 | Cl...H-N (side chain of Asn51), N...H-N (backbone of Leu48) |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein.

Detailed Research Findings:

For the this compound-protein complex identified through docking, an MD simulation would be initiated. This involves placing the complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for all atoms in the system. The simulation is typically run for nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in docking is tracked throughout the simulation to confirm their stability.

The data below illustrates the kind of stability metrics that would be derived from an MD simulation.

| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) |

|---|---|---|---|

| This compound-CDK2 | 100 | 1.2 ± 0.3 | N-H...O=C (Leu83): 85.2 |

| This compound-Adenosine Kinase | 100 | 1.5 ± 0.4 | O...H-N (Asn69): 76.5 |

| This compound-Hsp90 | 100 | 1.1 ± 0.2 | Cl...H-N (Asn51): 45.3 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

Detailed Research Findings:

For this compound, methods like Density Functional Theory (DFT) would be employed to calculate:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

Electrostatic Potential (ESP) Map: The ESP map reveals the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions. This is crucial for understanding potential intermolecular interactions.

Atomic Charges: Calculation of partial charges on each atom helps in understanding the molecule's polarity and its propensity to form electrostatic interactions.

An illustrative table of quantum chemical data for this compound is provided below.

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation |

| LUMO Energy | -1.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule |

Ligand-Based and Structure-Based Design Approaches

The insights gained from the aforementioned computational studies are pivotal for both ligand-based and structure-based drug design approaches to optimize the therapeutic potential of this compound.

Detailed Research Findings:

Ligand-Based Design: In the absence of a known protein target structure, ligand-based methods are employed. This involves building a pharmacophore model based on the structural features of this compound and other known active compounds. This model defines the essential steric and electronic features required for activity. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate physicochemical properties of a series of analogs with their biological activity. A 3D-QSAR study on related N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids has been successfully used to predict analgesic activity. nih.gov

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design is a powerful approach. The docking and MD simulation results for the this compound-protein complex would guide the rational design of new analogs with improved binding affinity and selectivity. For instance, if a specific hydrophobic pocket is not fully occupied by the methionine side chain, new analogs with larger hydrophobic groups could be designed to enhance binding.

The iterative cycle of design, synthesis, and testing, guided by these computational strategies, is a cornerstone of modern drug discovery.

Analytical Methodologies for Characterization and Quantification of N 2 Chloro 9h Purin 6 Yl Methionine

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of N-(2-chloro-9H-purin-6-yl)methionine from complex matrices, ensuring its purity and enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of purine (B94841) derivatives and amino acid conjugates. The development of a robust HPLC method for this compound would typically involve the optimization of several parameters to achieve efficient separation with good peak symmetry and resolution. A reversed-phase approach is common for such molecules. nih.govnih.gov

A typical HPLC method development for this compound would involve a systematic evaluation of columns, mobile phases, and detection wavelengths. The goal is to achieve a balance between resolution, analysis time, and sensitivity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency for MS detection. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the reversed-phase column. |

| Gradient | 5% to 95% B over 15 minutes | Allows for the elution of a wide range of polarities, ensuring separation from impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Detection | UV at 260 nm | Purine rings exhibit strong absorbance in this region. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. For the analysis of this compound, UPLC can provide significant advantages, particularly in high-throughput screening or when dealing with complex biological matrices.

The application of UPLC would lead to a substantial reduction in analysis time and solvent consumption compared to HPLC, while providing superior separation efficiency.

Table 2: Comparison of Typical HPLC and UPLC Parameters for this compound

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Run Time | 15-20 minutes | 3-5 minutes |

| System Pressure | ~1500 psi | ~8000 psi |

| Peak Width | 15-20 seconds | 2-4 seconds |

Mass Spectrometry (MS) Based Detection and Quantification

Mass spectrometry is a powerful tool for the sensitive and specific detection and quantification of this compound.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of small molecules like this compound in complex mixtures. azerbaijanmedicaljournal.netresearchgate.net This technique involves the separation of the target compound by LC, followed by its ionization and fragmentation in the mass spectrometer. Specific fragment ions are then monitored, providing a high degree of certainty in identification and quantification. nih.gov

For this compound, electrospray ionization (ESI) in positive mode would be expected to yield a strong signal for the protonated molecule [M+H]⁺. Subsequent fragmentation (MS/MS) of this precursor ion would generate characteristic product ions.

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value | Description |

|---|---|---|

| Ionization Mode | Positive Electrospray (ESI+) | Efficiently ionizes the purine and amino acid moieties. |

| Precursor Ion (Q1) | m/z 302.06 | Corresponds to the [M+H]⁺ of this compound. |

| Product Ion 1 (Q3) | m/z 170.01 | Putative fragment corresponding to the 2-chloro-adenine moiety. |

| Product Ion 2 (Q3) | m/z 135.04 | Putative fragment corresponding to the protonated methionine minus a carboxyl group. |

| Collision Energy | 20-35 eV | Optimized to produce the desired fragmentation pattern. |

Isotopic labeling is a powerful strategy for accurate quantification and for tracking the metabolic fate of compounds. nih.gov In this approach, a stable isotope-labeled version of this compound is synthesized and used as an internal standard. Common stable isotopes include ¹³C, ¹⁵N, and ²H. The labeled compound is chemically identical to the unlabeled analyte and co-elutes chromatographically, but is distinguishable by its mass. This allows for the correction of any sample loss during preparation and for variations in instrument response, leading to highly accurate quantification. nih.gov

Table 4: Potential Isotopically Labeled Analogs of this compound

| Labeled Analog | Mass Shift (+ Da) | Application |

|---|---|---|

| [¹³C₅]-N-(2-chloro-9H-purin-6-yl)methionine | 5 | Quantitative internal standard. |

| [¹⁵N₄]-N-(2-chloro-9H-purin-6-yl)methionine | 4 | Quantitative internal standard, metabolic tracking of the purine ring. |

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis) for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR would show distinct signals for the protons on the purine ring, the methionine side chain, and the exchangeable protons. ¹³C NMR would complement this by identifying all unique carbon atoms.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for N-H, C=N, C-Cl, and C=O bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for confirming the presence of the purine chromophore. A characteristic maximum absorption wavelength (λmax) would be observed, which is typical for substituted purine systems.

Table 5: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for purine C8-H, methionine α-CH, β-CH₂, γ-CH₂, S-CH₃, and NH protons. Chemical shifts and coupling patterns would be diagnostic. researchgate.net |

| ¹³C NMR | Resonances for all carbon atoms, including the distinct signals for the purine ring carbons and the methionine side chain carbons. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1620 (C=N stretch), ~1700 (C=O stretch), ~780 (C-Cl stretch). |

| UV-Vis (λmax) | ~265 nm in a neutral pH buffer, characteristic of the 6-substituted 2-chloropurine chromophore. |

Bioanalytical Method Validation for In Vitro Studies

The validation of a bioanalytical method is the process by which it is demonstrated that a particular analytical procedure is suitable for its intended purpose. For in vitro studies, this involves ensuring the method can accurately and precisely measure the concentration of this compound in the specific biological matrix used, such as cell lysates, microsomal preparations, or cell culture media. The validation process is guided by international regulatory standards, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the quantification of small molecules like this compound in complex biological samples due to its high selectivity, sensitivity, and speed. azerbaijanmedicaljournal.net A typical validation of an LC-MS/MS method for this compound would encompass the following key parameters:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is critical. This is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard. mdpi.com For in vitro studies, potential interfering substances could include components of the cell culture medium, endogenous cellular components, or other co-administered compounds.

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. A typical calibration curve for a purine analog might range from low ng/mL to several thousand ng/mL. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the mean test results to the true value, while precision represents the closeness of agreement among a series of measurements. These are determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, on different days. For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ). mdpi.com

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. It is a critical parameter for studies where low concentrations of the compound are expected.

Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, undetected matrix components. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. This is a crucial parameter in in vitro studies, as high concentrations of salts and proteins in cell culture media and lysates can significantly impact ionization efficiency.

Recovery: The extraction recovery of an analytical method is the efficiency of the analyte extraction process from the biological matrix. It is determined by comparing the analytical response of an extracted sample with the response of a post-extraction spiked sample.

Stability: The stability of this compound must be evaluated under various conditions that mimic the sample handling and analysis process. This includes bench-top stability (at room temperature), freeze-thaw stability, and long-term storage stability in the specific in vitro matrix.

The following interactive table summarizes the typical validation parameters and acceptance criteria for a bioanalytical method intended for in vitro studies.

| Validation Parameter | Acceptance Criteria | Purpose |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | To ensure the method is specific for the compound of interest. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | To establish a predictable relationship between concentration and instrument response. |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). | To ensure the measured value is close to the true value. |

| Precision | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ). | To ensure the method is reproducible. |

| LLOQ | The lowest concentration with acceptable accuracy and precision. | To define the lower limit of reliable quantification. |

| Matrix Effect | %CV of the matrix factor should be ≤ 15%. | To assess the influence of the biological matrix on the analytical results. |

| Recovery | Consistent and reproducible. | To ensure the efficiency of the sample preparation process. |

| Stability | Analyte concentration within ±15% of the initial concentration. | To ensure the compound does not degrade during sample handling and storage. |

Future Perspectives and Emerging Research Avenues for N 2 Chloro 9h Purin 6 Yl Methionine

Exploration of Novel Biological Targets and Mechanisms

The purine (B94841) scaffold is a well-established pharmacophore that interacts with numerous protein families, most notably kinases and G-protein coupled receptors (GPCRs). The 2-chloro-6-amino substitution pattern, in particular, is a common feature in many biologically active purine derivatives. The future exploration of N-(2-chloro-9H-purin-6-yl)methionine's biological activity will likely commence with broad screening against panels of these known purine-binding proteins.

Kinase Inhibition: Many kinase inhibitors feature a 6-aminopurine core. Given this precedent, a primary avenue of research will be to screen this compound against the human kinome. The methionine moiety could confer unique specificity, potentially directing the molecule to the ATP-binding site of certain kinases or to allosteric sites. For instance, related 2,6,9-trisubstituted purine analogues have been shown to interact with targets like Casein kinase I isoform gamma-1 and Tyrosine-protein kinase Mer drugbank.com. Future studies could reveal if the methionine substitution on the purine core of this compound could modulate activity against these or other kinases.

Adenosine (B11128) Receptor Modulation: Adenosine receptors (A1, A2A, A2B, and A3) are a class of GPCRs that are crucial in various physiological processes. Derivatives of 2-chloroadenosine (B27285) are known to have high affinity for these receptors. A related compound, 1-[2-CHLORO-6-[[(3-IODOPHENYL)METHYL]AMINO]-9H-PURIN-9-YL]-1-DEOXY-N-METHYL-BETA-D-RIBOFURANURONAMIDE (2-Cl-IB-MECA), is a highly selective A3 adenosine receptor agonist with a Ki of 0.33 nM chemicalbook.com. This suggests that this compound could also be investigated as a potential modulator of adenosine receptors.

Methionine-Metabolizing Enzymes: The presence of the methionine group suggests that enzymes involved in methionine metabolism could be potential targets. One such enzyme is methionine aminopeptidase-2 (MetAP2), which is involved in angiogenesis. Inhibitors of MetAP2 have shown anti-tumor effects researchgate.net. It would be a logical step to investigate whether this compound can inhibit MetAP2 or other enzymes in the methionine metabolic pathway mdpi.com.

Future research in this area will necessitate a combination of high-throughput screening, enzymatic assays, and structural biology to identify and validate novel biological targets.

Development of Advanced Synthetic Strategies for Complex Analogues

The generation of a library of analogues based on the this compound scaffold is essential for establishing structure-activity relationships (SAR). While the synthesis of the parent compound can be envisioned through standard nucleophilic aromatic substitution of 2,6-dichloropurine (B15474) with L-methionine, the creation of more complex analogues will require advanced synthetic strategies.

Diversification at the Purine Core: Future synthetic efforts will likely focus on modifying the purine ring at positions other than 6. For example, substitution at the N9 position is a common strategy to improve the pharmacological properties of purine analogues nih.govnih.gov. Research on related purines has demonstrated the synthesis of 9-substituted derivatives, such as 9-cyclopentyl and 9-isopropyl analogues nih.govnih.gov.

Modification of the Methionine Moiety: The methionine side chain offers several points for modification. The carboxyl group can be converted to esters or amides, and the methylthio group could be oxidized to the corresponding sulfoxide (B87167) or sulfone, or replaced with other alkyl or aryl groups. Chemoenzymatic platforms have been developed for the synthesis of S-adenosyl-L-methionine (SAM) analogues, which could potentially be adapted for the synthesis of novel this compound derivatives nih.gov.

Combinatorial and Asymmetric Synthesis: To explore the chemical space around this compound efficiently, combinatorial chemistry approaches could be employed. Furthermore, since the methionine component is chiral, developing stereoselective synthetic routes will be crucial to investigate the biological activity of different stereoisomers. A study on N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids utilized a multi-step reaction procedure to generate a series of novel compounds, highlighting the feasibility of such synthetic explorations nih.gov.

The table below outlines potential synthetic strategies for generating complex analogues.

| Strategy | Description | Potential Starting Materials | Key Reactions | Example from Related Compounds |

| N9-Alkylation | Introduction of various substituents at the N9 position of the purine ring. | This compound | Alkylation with alkyl halides or Mitsunobu reaction. | Synthesis of 9-cyclopentyl-purine derivatives nih.gov. |

| C8-Arylation | Introduction of aryl groups at the C8 position of the purine ring. | 2,6,8-trichloropurine | Suzuki or Stille coupling followed by selective amination. | Synthesis of 6,8,9-trisubstituted purine analogues nih.gov. |

| Methionine Side Chain Modification | Derivatization of the carboxyl or methylthio group of the methionine moiety. | This compound | Esterification, amidation, oxidation of the sulfur atom. | Synthesis of S-adenosyl-L-methionine (SAM) analogues nih.gov. |

Integration with Proteomics and Chemoproteomics for Functional Annotation

Understanding the cellular context in which a molecule acts is paramount. Modern proteomics and chemoproteomics offer powerful tools to achieve this. For this compound, these techniques can be used for target identification and for elucidating its mechanism of action on a global scale.

Affinity-Based Proteomics: A derivative of this compound could be synthesized with a reactive group or a tag (e.g., biotin (B1667282) or a clickable alkyne). This probe could then be used in affinity purification experiments from cell lysates to pull down its interacting proteins, which can be subsequently identified by mass spectrometry.

Chemoproteomic Profiling: Recent advances have enabled the development of platforms for the selective labeling of amino acid residues in complex biological samples. A notable example is the copper(I)-nitrene platform for the chemoselective modification of methionine residues nih.govresearchgate.netnih.gov. This technique has been used to profile hyper-reactive methionine residues in the human proteome nih.gov. While this method targets methionine residues in proteins, a modified approach could potentially be developed to use a derivative of this compound to probe the proteome.

The data from these experiments can provide a comprehensive list of potential protein targets, offering clues to the compound's biological function and potential off-target effects.

Rational Design of Highly Selective and Potent this compound Derivatives

The ultimate goal of medicinal chemistry is to design molecules with high potency and selectivity for their intended target. The information gathered from biological screening, SAR studies, and proteomics will fuel the rational design of improved this compound derivatives.

Structure-Based Drug Design: Once a primary biological target is identified and its three-dimensional structure is determined (either experimentally via X-ray crystallography or NMR, or through homology modeling), structure-based design can be employed. This involves using computational docking and molecular dynamics simulations to predict how modifications to the this compound scaffold will affect its binding to the target. For example, if the target is a kinase, the design of new analogues will aim to optimize interactions with the ATP-binding pocket.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and their biological activities are measured, QSAR models can be developed. These mathematical models correlate the chemical structures of the compounds with their biological activities. A 3D-QSAR analysis was performed on related N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives to establish a predictive model for their analgesic activity nih.gov. A similar approach for this compound derivatives could guide the design of new compounds with enhanced potency.

The iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and will be central to unlocking the full potential of the this compound scaffold.

Q & A

Basic Research Questions

What synthetic routes are commonly employed for preparing N-(2-chloro-9H-purin-6-yl)methionine, and what are critical reaction parameters?

The synthesis typically involves nucleophilic substitution at the C6 position of 6-chloropurine derivatives. For example, Zhao et al. (2009) describe a multi-step procedure:

Chloropurine activation : 6-Chloropurine reacts with a cyclopropane-containing glycine derivative under basic conditions.

Methionine coupling : The intermediate is functionalized with methionine via carbodiimide-mediated amide bond formation.

- Key parameters: Molar ratios (e.g., 1:1.33:1.67 for amine/base/solvent), solvent choice (e.g., DMF at 90°C), and reaction time (150 min) .

- Purification often involves recrystallization from ethanol or chromatography (e.g., 2–10% methanol in dichloromethane) .

Which analytical techniques are most reliable for structural characterization of this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π–π stacking). For example, R-factors < 0.05 and anisotropic refinement of non-hydrogen atoms ensure accuracy .

- Spectroscopy : H/C NMR and high-resolution mass spectrometry (HRMS) confirm purity and connectivity.

- Elemental analysis : Combustion analysis (e.g., Thermo Scientific Flash 2000 CHNO-S Analyzer) validates stoichiometry .

How is the biological activity of this compound initially evaluated in preclinical studies?

- In vivo analgesic models : Tail-flick or hot-plate tests in rodents measure latency to pain response.

- 3D QSAR analysis : Computational models correlate structural features (e.g., substituents at N6 and C2 positions) with activity. Zhao et al. (2009) reported enhanced analgesic potency with cyclopropylglycine modifications .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Substituent variation : Introducing bulkier groups at N6 (e.g., cyclopropyl) improves receptor binding, while chloro at C2 enhances metabolic stability.

- QSAR-guided design : Electrostatic and steric descriptors from 3D-QSAR models (e.g., CoMFA/CoMSIA) guide derivatization. For instance, hydrophobic interactions near the purine ring are critical for activity .

What challenges arise in crystallizing this compound, and how are they addressed?

- Solvent selection : Ethanol is preferred for recrystallization due to moderate polarity, which promotes slow crystal growth.

- Hydrogen bonding : Intermolecular N–H⋯N and C–H⋯O interactions stabilize the lattice. In similar purines, centrosymmetric dimers form via N6–H⋯N7 bonds .

- Software tools : SHELXD for structure solution and ORTEP-III for graphical representation ensure precise refinement .

How should researchers resolve contradictions in reported biological activity data for methionine-derived purines?

- Source variability : DL-methionine often shows higher bioavailability than analogs (e.g., MHA-FA), impacting activity in vivo .

- Assay conditions : Differences in cell lines, animal models, or endpoint measurements (e.g., ED vs. IC) require standardization.

- Meta-analysis : Cross-referencing datasets from orthogonal assays (e.g., enzymatic vs. whole-cell) clarifies mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.